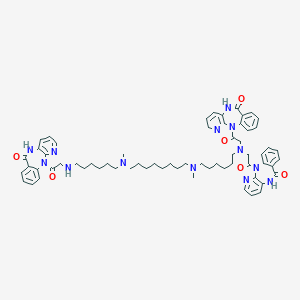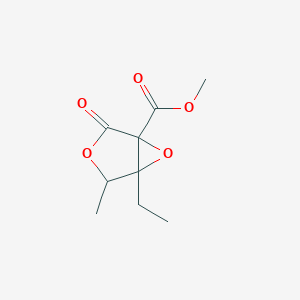
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one, also known as FMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylpentanone and is structurally similar to other compounds such as cathinone and amphetamine.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, cognition, and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to activate the release of these neurotransmitters, further increasing their levels in the brain.
Biochemical and Physiological Effects:
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have several biochemical and physiological effects in animal models. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to have anxiogenic effects, leading to increased anxiety and stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities for research purposes. It has also been shown to have significant effects on neurotransmitter levels in the brain, making it a useful tool for studying the mechanisms of addiction and dependence.
However, there are also limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments. It has addictive properties and can lead to the development of dependence in animal models. This can make it difficult to use in long-term studies or studies involving repeated administration of the compound. Additionally, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have anxiogenic effects, which can complicate the interpretation of behavioral studies.
Direcciones Futuras
There are several future directions for the study of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one. One area of interest is in the development of new treatments for drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models, making it a useful tool for studying the mechanisms of addiction and developing new treatments.
Another area of research is in the study of the effects of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one on the brain and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior. Further studies are needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
In conclusion, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It has been studied for its effects on neurotransmitter levels in the brain and its potential applications in the study of drug addiction and dependence. While there are limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments, it remains a useful tool for studying the mechanisms of addiction and developing new treatments. Further research is needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the reaction of 3-methyl-1-phenylpentan-1-one with hydrofluoric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in its pure form. This method is relatively simple and has been used in several studies to produce 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one for research purposes.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been studied for its potential applications in several fields of scientific research. One area of interest is in the study of neurotransmitters and their effects on the brain. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior.
Another area of research is in the study of drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models. This makes it a useful tool for studying the mechanisms of addiction and developing new treatments for drug dependence.
Propiedades
Número CAS |
157690-13-6 |
|---|---|
Nombre del producto |
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one |
Fórmula molecular |
C12H13FO |
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
2-fluoro-3-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H13FO/c1-3-9(2)11(13)12(14)10-7-5-4-6-8-10/h3-9,11H,1H2,2H3 |
Clave InChI |
QIDVTACBLMYTGR-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
SMILES canónico |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
Sinónimos |
4-Penten-1-one, 2-fluoro-3-methyl-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)




![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)






